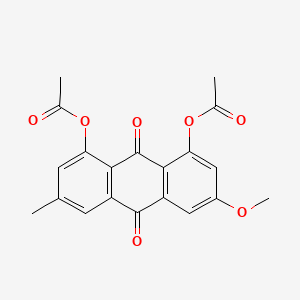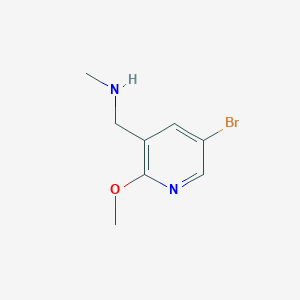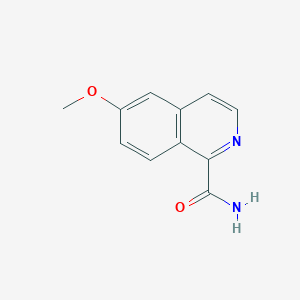
6-Methoxyisoquinoline-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxyisoquinoline-1-carboxamide is an organic compound with the molecular formula C11H10N2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyisoquinoline-1-carboxamide typically involves the following steps:
Starting Material: The synthesis often begins with 6-methoxyisoquinoline.
Carboxylation: The introduction of the carboxamide group can be achieved through a carboxylation reaction. This involves the reaction of 6-methoxyisoquinoline with a suitable carboxylating agent, such as phosgene or carbon dioxide, under controlled conditions.
Amidation: The carboxylated intermediate is then subjected to amidation, where it reacts with ammonia or an amine to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis, where the reactions are carried out in a continuous stream rather than batch processes, allowing for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxyisoquinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Methoxyisoquinoline-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism by which 6-Methoxyisoquinoline-1-carboxamide exerts its effects depends on its specific application:
Biological Targets: It may interact with enzymes or receptors, altering their activity. For example, it could act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
Pathways Involved: The compound may influence signaling pathways, such as those involving kinases or G-protein coupled receptors, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxyisoquinoline: Lacks the carboxamide group but shares the methoxy and isoquinoline structure.
Isoquinoline-1-carboxamide: Similar structure but without the methoxy group.
Uniqueness
6-Methoxyisoquinoline-1-carboxamide is unique due to the presence of both the methoxy and carboxamide groups, which can influence its chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs.
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
6-methoxyisoquinoline-1-carboxamide |
InChI |
InChI=1S/C11H10N2O2/c1-15-8-2-3-9-7(6-8)4-5-13-10(9)11(12)14/h2-6H,1H3,(H2,12,14) |
Clave InChI |
MYLAZRBWFGOGFW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=NC=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


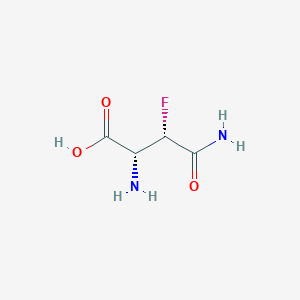
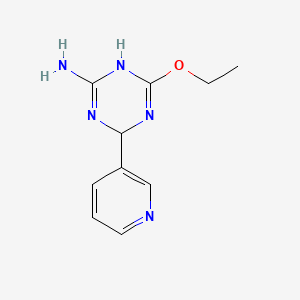
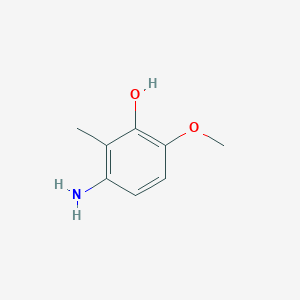
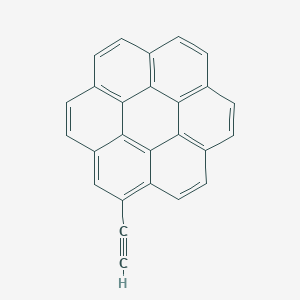
![4-([2,3'-Bipyridin]-5-yl)aniline](/img/structure/B13143033.png)
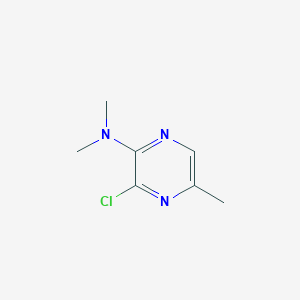
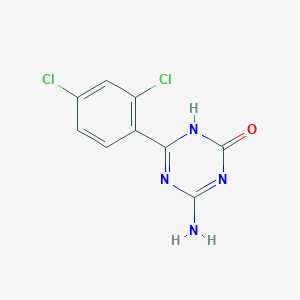
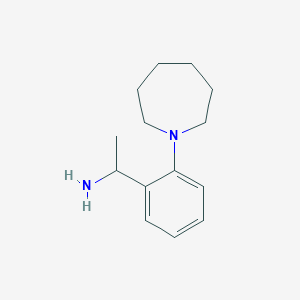
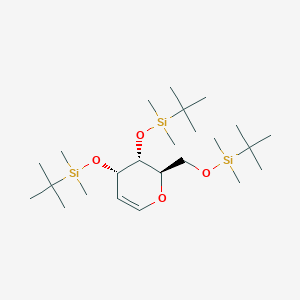
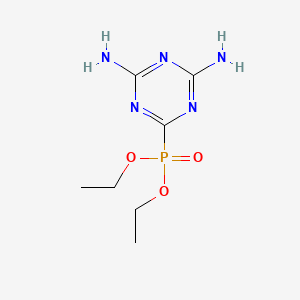
![7-tert-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13143064.png)
